2-Bromo-3-vinylpyridine
Overview
Description
2-Bromo-3-vinylpyridine is an organic compound with the molecular formula C7H6BrN. It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by a bromine atom, and the hydrogen atom at the third position is replaced by a vinyl group. This compound is known for its pale-yellow to yellow-brown liquid form and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-vinylpyridine typically involves the bromination of 3-vinylpyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the pyridine ring in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the second position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.
Addition Reactions: Reagents like hydrogen bromide or other electrophiles can add to the vinyl group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed:
Substitution Products: Compounds where the bromine atom is replaced by other functional groups.
Addition Products: Compounds formed by the addition of electrophiles or nucleophiles to the vinyl group.
Oxidation and Reduction Products: Various oxidized or reduced derivatives of this compound.
Scientific Research Applications
2-Bromo-3-vinylpyridine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-vinylpyridine involves its interaction with specific molecular targets. The bromine atom and the vinyl group can participate in various chemical reactions, leading to the formation of different products. The compound can act as an electrophile or a nucleophile, depending on the reaction conditions. The pathways involved in its reactions include electrophilic aromatic substitution, nucleophilic addition, and oxidation-reduction processes .
Comparison with Similar Compounds
2-Bromo-3-methoxypyridine: Similar structure but with a methoxy group instead of a vinyl group.
3-Bromo-2-vinylpyridine: The positions of the bromine and vinyl groups are reversed.
2-Chloro-3-vinylpyridine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 2-Bromo-3-vinylpyridine is unique due to the presence of both a bromine atom and a vinyl group on the pyridine ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-3-ethenylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJSMUIAQFEMAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697204 | |
Record name | 2-Bromo-3-ethenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932042-98-3 | |
Record name | 2-Bromo-3-ethenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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